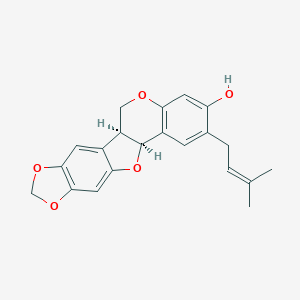
Edunol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.
Analyse Des Réactions Chimiques
Edunol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Edunol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of pterocarpan derivatives and their chemical properties.
Biology: Research involving this compound includes studying its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential medicinal properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Edunol can be compared with other pterocarpan derivatives, such as:
- Maackiain
- Medicarpin
- Pisatin
These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and the presence of the 3-methyl-2-butenyl group, which may contribute to its distinct biological activities .
Propriétés
Numéro CAS |
37706-60-8 |
|---|---|
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
Clé InChI |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
SMILES isomérique |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Synonymes |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















